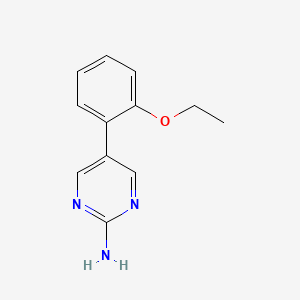![molecular formula C20H29N5O2 B3891960 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3891960.png)
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as E-3810, is a drug compound that has been developed for its potential use in cancer treatment. It belongs to the class of anti-angiogenic agents, which are drugs that inhibit the formation of new blood vessels in tumors.
Mechanism of Action
The mechanism of action of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a key role in the formation of new blood vessels. By blocking the activity of VEGFR2, this compound prevents the growth of new blood vessels in tumors, leading to their regression and eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of VEGFR2, which is necessary for its activation and downstream signaling. It also inhibits the proliferation and migration of endothelial cells, which are the cells that line blood vessels. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is its specificity for VEGFR2, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of this compound is its relatively low potency compared to other anti-angiogenic agents, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for the development of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the combination of this compound with other anti-cancer drugs, such as chemotherapy or immunotherapy. This may enhance its anti-tumor activity and reduce the risk of drug resistance. Another area of interest is the development of biomarkers to predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound as a potential anti-cancer therapy.
Scientific Research Applications
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of tumors in preclinical studies, including breast, colon, lung, and prostate cancer. This compound works by inhibiting the formation of new blood vessels in tumors, which is necessary for their growth and survival. This makes it a promising drug candidate for anti-angiogenic therapy.
properties
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-2-27-19-6-4-3-5-17(19)14-25-9-8-24(15-18(25)7-10-26)13-16-11-22-20(21)23-12-16/h3-6,11-12,18,26H,2,7-10,13-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUSKXMMJSBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CN=C(N=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891882.png)

![ethyl 2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891897.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891904.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3891905.png)
![ethyl 2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891908.png)
![ethyl 7-methyl-2-(1-naphthylmethylene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891912.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891918.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891921.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891932.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891942.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891951.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891952.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891963.png)